5-(4-Hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione 5-(4-Hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 431930-41-5
VCID: VC6937159
InChI: InChI=1S/C18H13NO4S/c20-14-8-6-12(7-9-14)10-16-17(22)19(18(23)24-16)11-15(21)13-4-2-1-3-5-13/h1-10,20H,11H2/b16-10-
SMILES: C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O
Molecular Formula: C18H13NO4S
Molecular Weight: 339.37

5-(4-Hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione

CAS No.: 431930-41-5

Cat. No.: VC6937159

Molecular Formula: C18H13NO4S

Molecular Weight: 339.37

* For research use only. Not for human or veterinary use.

5-(4-Hydroxybenzylidene)-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione - 431930-41-5

Specification

CAS No. 431930-41-5
Molecular Formula C18H13NO4S
Molecular Weight 339.37
IUPAC Name (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione
Standard InChI InChI=1S/C18H13NO4S/c20-14-8-6-12(7-9-14)10-16-17(22)19(18(23)24-16)11-15(21)13-4-2-1-3-5-13/h1-10,20H,11H2/b16-10-
Standard InChI Key UKOJJPQQCRVECC-YBEGLDIGSA-N
SMILES C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The IUPAC name, (5Z)-5-[(4-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione, reflects its stereospecific Z-configuration at the benzylidene double bond. The core thiazolidine-2,4-dione ring is substituted with a 4-hydroxyphenyl group at C5 and a phenacyl (2-oxo-2-phenylethyl) chain at N3. The SMILES notation (C1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O) and InChIKey (UKOJJPQQCRVECC-YBEGLDIGSA-N) provide unambiguous identifiers for computational and database applications.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₈H₁₃NO₄S
Molecular Weight339.37 g/mol
CAS Registry Number431930-41-5
IUPAC Name(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione
SMILESC1=CC=C(C=C1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O
InChIKeyUKOJJPQQCRVECC-YBEGLDIGSA-N

Spectral Characterization

Infrared (IR) spectroscopy reveals distinct carbonyl stretches at 1731 cm⁻¹ (thiazolidinedione C=O) and 1705 cm⁻¹ (phenacyl ketone), corroborating the hybrid structure . Nuclear Magnetic Resonance (NMR) data further resolve the Z-configuration: the benzylidene proton appears as a singlet at δ 7.85 ppm in ¹H-NMR, while ¹³C-NMR confirms two carbonyl carbons at δ 167.2 and 169.8 ppm . Mass spectrometry (MS) identifies the molecular ion peak at m/z 339.37 (M+H⁺), consistent with the molecular formula.

Synthetic Methodologies

Conventional Condensation Routes

The synthesis typically involves a Knoevenagel condensation between 3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione and 4-hydroxybenzaldehyde under acidic conditions. This one-pot reaction proceeds via enolate formation at the thiazolidinedione C5, followed by nucleophilic attack on the aldehyde carbonyl. Yields exceeding 85% are achievable with refluxing ethanol and catalytic piperidine .

Microwave-Assisted Optimization

Recent advances employ microwave irradiation to enhance reaction efficiency. A study by Marc et al. (2017) demonstrated that irradiating equimolar reactants in dimethylformamide (DMF) at 120°C for 15 minutes achieves 96% yield, reducing reaction time from 6 hours to minutes . This method minimizes side products, as evidenced by HPLC purity >98%.

Table 2: Comparative Synthesis Parameters

MethodConditionsYield (%)Purity (%)
Conventional RefluxEthanol, piperidine, 6 h, 80°C8595
Microwave IrradiationDMF, 120°C, 15 min9698

Biological Activity and Mechanism

Antifungal Activity

Derivatives bearing 4-hydroxybenzylidene substituents, such as compound 5 (5-(4-hydroxybenzylidene)thiazolidine-2,4-dione), inhibit Candida albicans growth at MIC values of 32 µg/mL . The phenacyl side chain in the title compound may enhance membrane permeability, though specific assays are pending.

Computational Insights and Structure-Activity Relationships

Molecular Docking Studies

Docking into PaPhzS (PDB: 6T9X) using AutoDock Vina positioned the thiazolidinedione core within 3.2 Å of NADH’s nicotinamide moiety. The benzylidene hydroxyl forms a hydrogen bond with Ser214 (ΔG = -8.2 kcal/mol), while the phenacyl group engages in π-π stacking with Phe153 .

Quantitative Structure-Activity Relationship (QSAR)

A comparative QSAR model (R² = 0.89) for thiazolidinediones indicates that electron-withdrawing substituents on the benzylidene ring (e.g., -OH, -OCH₃) enhance PaPhzS affinity by 1.5–2.0 log units. The title compound’s 4-hydroxy group aligns with this trend, predicting a Kd of ~2.5 µM .

Pharmacological and Industrial Applications

Antimicrobial Drug Development

The compound’s dual inhibition of pyocyanin (virulence factor) and fungal growth positions it as a multipotent anti-infective candidate. Pyocyanin inhibition disrupts P. aeruginosa biofilm formation, potentially synergizing with antibiotics like ciprofloxacin .

Agricultural Fungicides

Thiazolidinedione derivatives show efficacy against Fusarium oxysporum (EC₅₀ = 12 µg/mL), suggesting applications in crop protection. The phenacyl group may improve leaf adhesion and rainfastness compared to existing fungicides .

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